molecular formula C12H18N2O2 B1479169 3-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)-3-oxopropanenitrile CAS No. 2097963-37-4

3-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)-3-oxopropanenitrile

Cat. No.: B1479169
CAS No.: 2097963-37-4
M. Wt: 222.28 g/mol
InChI Key: UVLXVWMYTIWKTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)-3-oxopropanenitrile” appears to contain a cyclopropyl group, a piperidine ring, and a nitrile group . Cyclopropyl is a three-membered ring, and piperidine is a six-membered ring with one nitrogen atom. The nitrile group consists of a carbon triple-bonded to a nitrogen.


Molecular Structure Analysis

The cyclopropyl group is a three-membered carbon ring, which introduces strain into the molecule. The piperidine ring is a six-membered ring with one nitrogen atom, which can participate in hydrogen bonding. The nitrile group is polar and can also participate in various interactions .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer some reactivity based on the functional groups present. The cyclopropyl group, due to its ring strain, can undergo ring-opening reactions. The piperidine nitrogen can act as a base or a nucleophile. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of a polar nitrile group and a potentially basic nitrogen in the piperidine ring could impact its solubility, boiling point, melting point, and other properties .

Scientific Research Applications

Oxidative Cyclizations and Synthesis of Heterocyclic Compounds

One study outlines the use of manganese(III) acetate for oxidative cyclizations of 3-oxopropanenitriles, leading to the synthesis of 4,5-dihydrofuran-3-carbonitriles containing heterocycles. This process yields products with significant yields, demonstrating the utility of 3-oxopropanenitriles in synthesizing complex heterocyclic structures (Yılmaz et al., 2005).

Biocatalytic Approaches for Synthesis

Another research effort details an enantioselective biocatalytic method for synthesizing 5-hydroxypiperidin-2-one derivatives, demonstrating an efficient route to potentially biologically active compounds through reductive amination of nitriles. This highlights the versatility of certain hydroxypiperidines as building blocks for complex molecules (Vink et al., 2003).

Crystal Structure Analysis

Research on the crystal structure of hydroxypiperidine derivatives provides insight into molecular configurations and intermolecular interactions. One study examines the crystal structure of a hydroxypiperidine derivative, illustrating the arrangement of piperidine rings and their interactions, contributing to understanding the physical characteristics of such compounds (Revathi et al., 2015).

Aerobic Oxidation of Alcohols

A study on the catalytic potential of 3-oxo-ABNO for the aerobic oxidation of alcohols under metal-free conditions showcases an efficient method for converting alcohols to aldehydes or ketones. This highlights the application of specific nitroxyl radicals in green chemistry and sustainable processes (Karimi et al., 2014).

Tandem Cyclization Techniques

The base-promoted tandem cyclization for creating polyfunctional 2-hydroxy-2,3-dihydrofurans from specific nitriles demonstrates innovative synthetic pathways to complex molecules, emphasizing the versatility of 3-oxopropanenitriles in organic synthesis (Cai et al., 2018).

Mechanism of Action

Target of Action

The primary targets of 3-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)-3-oxopropanenitrile are currently unknown

Action Environment

The action of this compound can be influenced by various environmental factors . These factors could include the physiological environment within the body, such as pH and temperature, as well as external factors like diet and lifestyle. These factors could affect the compound’s stability, efficacy, and the body’s response to the compound.

Future Directions

The future directions for this compound would depend on its intended applications. It could potentially be used in the synthesis of more complex molecules, or its structure could be modified to alter its properties .

Properties

IUPAC Name

3-[3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl]-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c13-5-3-12(16)14-6-4-11(15)10(8-14)7-9-1-2-9/h9-11,15H,1-4,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLXVWMYTIWKTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2CN(CCC2O)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)-3-oxopropanenitrile
Reactant of Route 2
Reactant of Route 2
3-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)-3-oxopropanenitrile
Reactant of Route 3
Reactant of Route 3
3-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)-3-oxopropanenitrile
Reactant of Route 4
Reactant of Route 4
3-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)-3-oxopropanenitrile
Reactant of Route 5
Reactant of Route 5
3-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)-3-oxopropanenitrile
Reactant of Route 6
Reactant of Route 6
3-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)-3-oxopropanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.